A Technical Guide to 3-[2-(pyrrolidin-1-yl)ethoxy]aniline: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 3-[2-(pyrrolidin-1-yl)ethoxy]aniline: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The aniline scaffold is a privileged structure in medicinal chemistry, and this specific derivative, featuring a pyrrolidine ring linked via an ethoxy bridge, offers unique structural and functional characteristics for creating novel therapeutic agents.[1] This document details the compound's physicochemical properties, proposes a robust synthetic pathway with detailed protocols, explores its applications as a key intermediate, and outlines critical safety and handling procedures based on data from analogous structures.
Introduction to the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its role in creating compounds for a wide range of human diseases. Unlike flat, aromatic systems, the saturated, non-planar nature of the pyrrolidine ring allows for a more effective three-dimensional exploration of pharmacophore space. This structural complexity, driven by sp3-hybridization, is a key factor in the clinical success of many bioactive molecules. The pyrrolidine moiety is a common feature in over 20 FDA-approved drugs, highlighting its importance.[2]
The molecule 3-[2-(pyrrolidin-1-yl)ethoxy]aniline combines three critical pharmacophoric elements:
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A Primary Aromatic Amine (Aniline): Serves as a versatile synthetic handle for forming amides, sulfonamides, ureas, and other functional groups, enabling the construction of diverse compound libraries.[3][4][5]
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An Ether Linkage: Provides conformational flexibility and influences the compound's lipophilicity and metabolic stability.
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A Tertiary Aliphatic Amine (Pyrrolidine): Acts as a basic center, which is often crucial for target engagement (e.g., forming salt bridges with acidic residues in a protein's active site) and improving aqueous solubility.
This unique combination makes 3-[2-(pyrrolidin-1-yl)ethoxy]aniline a valuable intermediate for developing novel agents targeting a spectrum of biological pathways.
Physicochemical & Analytical Profile
Accurate characterization is the foundation of chemical research and development. The identity and purity of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline can be unequivocally established using a combination of spectroscopic and spectrometric techniques.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-[2-(pyrrolidin-1-yl)ethoxy]aniline | PubChemLite[6] |
| Molecular Formula | C₁₂H₁₈N₂O | PubChemLite[6] |
| Molecular Weight | 206.28 g/mol | PubChemLite |
| Monoisotopic Mass | 206.1419 Da | PubChemLite[6] |
| InChIKey | YJDXLUSVVAGFFS-UHFFFAOYSA-N | PubChemLite[6] |
| Predicted XlogP | 1.7 | PubChemLite[6] |
| CAS Number | Not explicitly assigned in searched databases. The CAS for the 4-isomer is 50609-01-3.[7][8][9][10] | N/A |
Analytical Characterization
The structural integrity of synthesized 3-[2-(pyrrolidin-1-yl)ethoxy]aniline must be validated. The following table outlines the expected data from standard analytical methods.
Table 2: Predicted Analytical Data for Structural Verification
| Technique | Expected Results | Rationale |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 207.14918 m/z Predicted [M+Na]⁺: 229.13112 m/z[6] | Confirms the molecular weight and elemental composition of the target compound. The protonated molecular ion is typically the base peak. |
| Proton NMR (¹H NMR) | Aromatic protons (~6.2-7.1 ppm), -OCH₂- (~4.0 ppm), pyrrolidine & ethoxy CH₂ groups (~2.5-2.8 ppm), NH₂ (~3.6 ppm, broad). Chemical shifts are based on analogous structures like 3-ethoxyaniline.[11] | Provides a detailed map of the proton environment, confirming the connectivity of the ethoxy bridge, the substitution pattern on the aniline ring, and the presence of the pyrrolidine moiety. |
| Carbon NMR (¹³C NMR) | Aromatic carbons (~100-160 ppm), ether-linked carbons (~65-70 ppm), pyrrolidine carbons (~23-55 ppm). Based on general chemical shift ranges for similar functional groups.[12] | Confirms the carbon skeleton of the molecule, including the number and type of carbon atoms (aromatic, aliphatic, quaternary). |
| Infrared (IR) Spectroscopy | N-H stretch (aniline, ~3300-3400 cm⁻¹), C-H stretch (aromatic & aliphatic, ~2850-3100 cm⁻¹), C-O stretch (ether, ~1200-1250 cm⁻¹), C-N stretch (~1300 cm⁻¹).[12] | Confirms the presence of key functional groups (primary amine, ether linkage, aliphatic chains) within the molecule. |
Synthesis and Purification
While specific literature for the synthesis of the 3-isomer is sparse, a reliable and logical synthetic route can be designed based on fundamental principles of organic chemistry. The most straightforward approach involves a Williamson ether synthesis.
Retrosynthetic Analysis
A logical disconnection approach points to 3-aminophenol and 1-(2-chloroethyl)pyrrolidine as key starting materials. This strategy is efficient as it forms the crucial ether linkage directly onto a commercially available, functionalized core.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by the analytical methods described in Section 2.
Objective: To synthesize 3-[2-(pyrrolidin-1-yl)ethoxy]aniline from 3-aminophenol.
Materials:
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3-Aminophenol
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1-(2-chloroethyl)pyrrolidine hydrochloride
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Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step-by-Step Methodology:
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Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminophenol (1.0 eq) in anhydrous DMF. Add a suitable base such as powdered sodium hydroxide (1.1 eq) or potassium carbonate (2.0 eq). The base is critical for deprotonating the phenolic hydroxyl group, which is more acidic than the aniline amine, to form the nucleophilic phenoxide.
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Nucleophilic Substitution (Etherification): To the resulting suspension, add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) in DMF. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. Heat the reaction mixture to 60-80 °C. The phenoxide attacks the electrophilic carbon of the chloroethyl side chain in an Sₙ2 reaction, displacing the chloride and forming the ether bond.
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Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The disappearance of the 3-aminophenol spot and the appearance of a new, higher Rf product spot indicates reaction completion (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with pure dichloromethane and gradually increasing the polarity with methanol, is typically effective for separating the desired product from unreacted starting materials and byproducts.
-
Final Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo. Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Section 2.1.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target molecule.
Applications in Drug Discovery & Medicinal Chemistry
3-[2-(pyrrolidin-1-yl)ethoxy]aniline is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex molecules. The aniline nitrogen is the primary point for diversification.
Key Applications:
-
Kinase Inhibitors: The aniline moiety can be used to form hinge-binding motifs common in many kinase inhibitors.
-
GPCR Ligands: The combination of an aromatic ring and a basic amine is a classic pharmacophore for G-protein coupled receptor ligands.
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Antimicrobial/Anticancer Agents: The pyrrolidine scaffold is present in numerous natural and synthetic compounds with antimicrobial and anticancer properties.[13] For example, a complex derivative containing the isomeric 4-[2-(pyrrolidin-1-yl)ethoxy]phenyl group, known as BPIQ, shows potent anti-cancer activity against hepatocellular carcinoma by inducing ER stress and apoptosis.
Logical Pathway for Derivatization
The primary amine of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline allows for straightforward chemical modifications to explore structure-activity relationships (SAR).
Caption: Derivatization pathways from the core aniline scaffold.
Safety, Handling, and Toxicology
Table 3: Extrapolated GHS Hazard Profile
| Hazard Class | GHS Statement | Basis of Extrapolation |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for 3-Pyrrolidin-1-ylaniline and the 4-isomer.[9] |
| Skin Irritation | H315: Causes skin irritation. | Based on data for the 4-isomer.[9] |
| Eye Irritation | H319: Causes serious eye irritation. | Based on data for the 4-isomer.[9] |
| Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure. | A known hazard for aniline. |
Handling Protocols:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. Ensure it is buttoned.
-
-
Spill & Waste Management:
-
Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge to drains.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
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Conclusion
3-[2-(pyrrolidin-1-yl)ethoxy]aniline is a strategically important chemical intermediate for drug discovery. Its molecular architecture provides an ideal balance of structural rigidity, conformational flexibility, and synthetic accessibility. The presence of a versatile aniline handle allows for extensive derivatization, enabling the exploration of vast chemical space in the search for new therapeutic agents. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this potent building block to advance the development of next-generation pharmaceuticals.
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